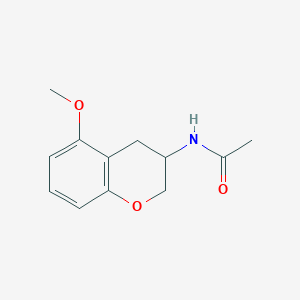
N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide
描述
N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide is a chemical compound that belongs to the class of N-acylated aromatic amines This compound is structurally characterized by the presence of an acetyl group, a methoxy group, and a chroman ring system
属性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC 名称 |
N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide |
InChI |
InChI=1S/C12H15NO3/c1-8(14)13-9-6-10-11(15-2)4-3-5-12(10)16-7-9/h3-5,9H,6-7H2,1-2H3,(H,13,14) |
InChI 键 |
NSXBFUWPIGJTDA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1CC2=C(C=CC=C2OC)OC1 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chroman ring using methyl iodide and a base such as potassium carbonate.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and purity. The use of continuous-flow reactors and automated systems can enhance the efficiency of the synthesis. The reaction conditions are carefully controlled to minimize side reactions and ensure consistent product quality.
化学反应分析
Types of Reactions
N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby modulating biochemical pathways.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, contributing to its protective effects in biological systems.
相似化合物的比较
N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide can be compared with other similar compounds, such as:
N-Acetyl-5-methoxytryptamine:
N-Acyl-3-amino-5-methoxychromans: These compounds have variations in the acyl group and exhibit different pharmacological properties.
N-Acylated Aromatic Amines: This broader class includes compounds with various acyl groups and aromatic amines, each with unique chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


